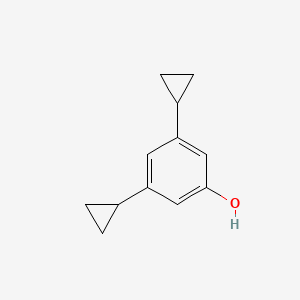![molecular formula C6H4ClN3 B13905315 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 4-position
Métodos De Preparación
The synthesis of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Análisis De Reacciones Químicas
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include copper acetate for cycloaddition and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of various biological pathways and mechanisms, including its role as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2.
Mecanismo De Acción
The mechanism of action of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a fused heterocyclic structure and exhibit similar biological activities, such as enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a triazole ring fused to a pyridine ring and is used in similar applications, including medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
4-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
Clave InChI |
XPYVJXRSYULTHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=N2)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
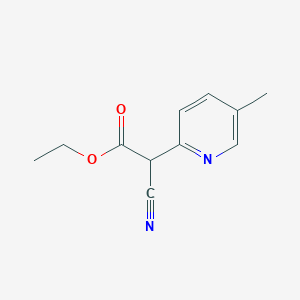
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)




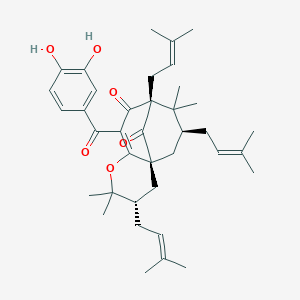
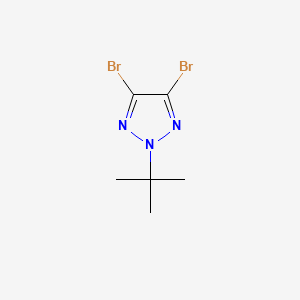

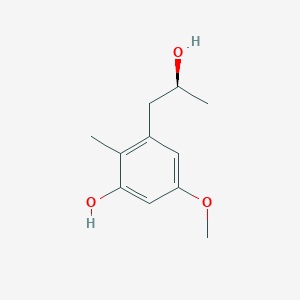

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
